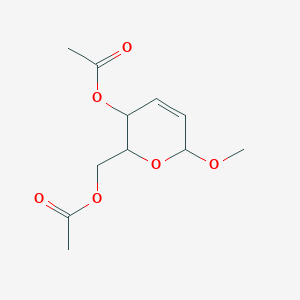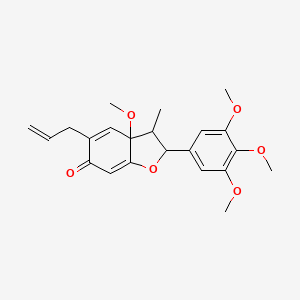
Mirandin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirandin B is a natural compound classified under the lignans category. It is derived from the trunk wood of Nectandra miranda, a plant belonging to the Lauraceae family. The compound has a molecular formula of C22H26O6 and a molecular weight of 386.438 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mirandin B involves the isolation of neolignans from a benzene extract of Nectandra miranda trunk wood . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the extraction of the compound using organic solvents followed by purification techniques such as chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, the production of such natural compounds on an industrial scale would involve large-scale extraction from plant sources, followed by purification and quality control processes to ensure the desired purity and potency.
化学反应分析
Types of Reactions: Mirandin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Mirandin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its potential effects on cellular processes and its role in various biological pathways. In medicine, it is explored for its potential therapeutic applications in treating hypertensive states, anginal throes, and cardiac dilapidation. In industry, this compound may be used in the development of new materials and products.
作用机制
The mechanism of action of Mirandin B involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in cardiovascular health. The exact molecular targets and pathways are not fully elucidated, but ongoing research aims to uncover the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
Mirandin B is structurally similar to other neolignans, such as Mirandin A and Licarin C . These compounds share a common lignan backbone but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to other similar compounds, this compound may exhibit different pharmacological activities and potential therapeutic applications.
List of Similar Compounds:- Mirandin A
- Licarin C
Conclusion
This compound is a versatile natural compound with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover the detailed mechanisms of action and potential therapeutic applications of this compound, highlighting its importance in the scientific community.
属性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3 |
InChI 键 |
MRRHZTMSIVTFSK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B12320053.png)
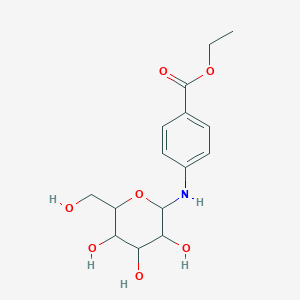
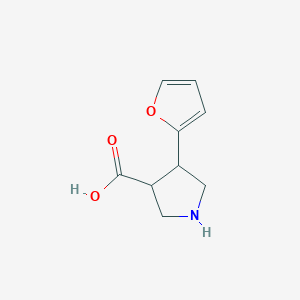
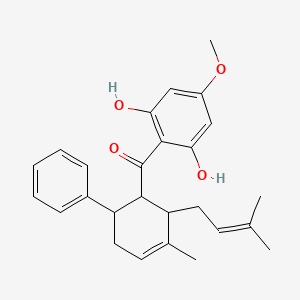
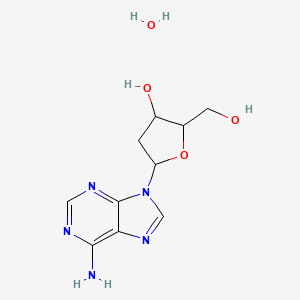
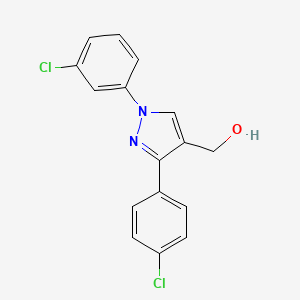
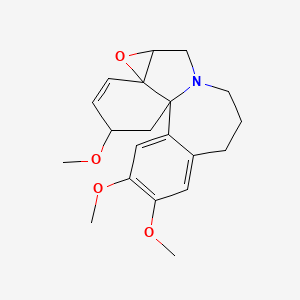
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)

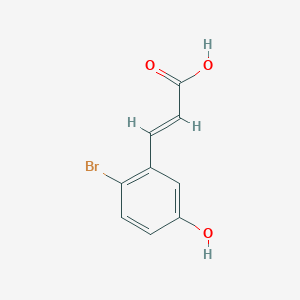
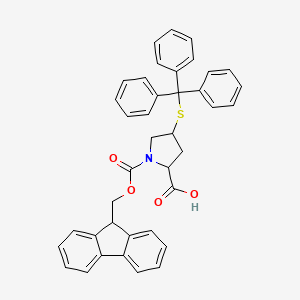
![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)

